molecular formula C13H17NO2 B8136448 4-Benzylpiperidine-2-carboxylic acid

4-Benzylpiperidine-2-carboxylic acid

Cat. No.: B8136448
M. Wt: 219.28 g/mol
InChI Key: NNFRPINCKNGGAJ-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-2-carboxylic acid is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-2-carboxylic acid typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-Benzylpiperidine . The reaction conditions often include the use of catalysts such as rhodium on alumina and hydrogen gas under pressure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylpiperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-2-carboxylic acid involves its interaction with various molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic applications, particularly in neuropharmacology. Additionally, it functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A .

Comparison with Similar Compounds

  • 2-Benzylpiperidine
  • Benzylpiperazine
  • Tetrahydroisoquinoline

Comparison: 4-Benzylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to 2-Benzylpiperidine and Benzylpiperazine, it exhibits higher selectivity for dopamine and norepinephrine release . Tetrahydroisoquinoline, while structurally similar, has different pharmacological profiles and applications .

Properties

IUPAC Name

4-benzylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFRPINCKNGGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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